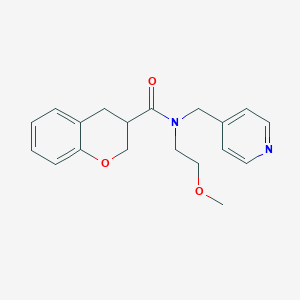

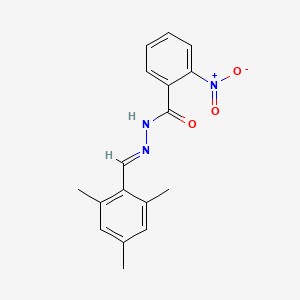

N'-(mesitylmethylene)-2-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N'-(mesitylmethylene)-2-nitrobenzohydrazide often involves Schiff base reactions, where an aldehyde reacts with a hydrazide to form a Schiff base linkage. These reactions are typically facilitated by conditions that favor the elimination of water, such as the use of a solvent that azeotropically removes water or under vacuum. While specific synthesis details for N'-(mesitylmethylene)-2-nitrobenzohydrazide are not directly available, analogous compounds, such as (E)-N'-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide, are synthesized through similar methods, showcasing the general approach to creating these compounds (Sivajeyanthi et al., 2019).

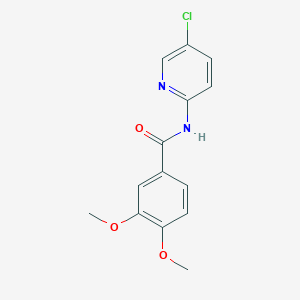

Molecular Structure Analysis

The molecular structure of compounds like N'-(mesitylmethylene)-2-nitrobenzohydrazide is characterized by techniques such as X-ray crystallography, revealing details about bond lengths, angles, and overall molecular geometry. The structure is often stabilized by intramolecular hydrogen bonds and π-π stacking interactions, which are critical for understanding the compound's chemical reactivity and physical properties. Hirshfeld surface analysis and frontier molecular orbital analysis provide insight into the intermolecular interactions and electronic structure, respectively (Sivajeyanthi et al., 2019).

Aplicaciones Científicas De Investigación

Applications in Polymer and Materials Science

Nitrobenzene derivatives, such as those incorporating the o-nitrobenzyl group, have been extensively studied for their applications in polymer and materials science. These compounds enable the modification of polymer properties through irradiation, facilitating the development of photodegradable hydrogels, (block) copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates. Such advancements underscore the potential of nitrobenzene derivatives in creating responsive materials for various technological applications (H Zhao et al., 2012).

Environmental Remediation

Organic Synthesis

Nitrobenzene derivatives are valuable reagents in organic synthesis, facilitating various chemical transformations. The synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols are a few examples where these compounds play a crucial role. The success of these methodologies hinges on the purity and reactivity of the nitrobenzene derivatives used in the reactions (A. Myers et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-12(2)15(13(3)9-11)10-18-19-17(21)14-6-4-5-7-16(14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXNSNRLYFCPGP-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)